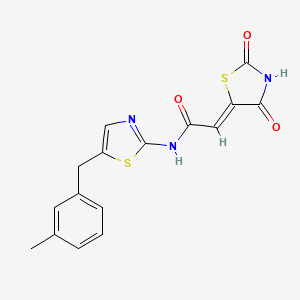

(Z)-2-(2,4-dioxothiazolidin-5-ylidene)-N-(5-(3-methylbenzyl)thiazol-2-yl)acetamide

CAS No.: 867312-00-3

Cat. No.: VC4946608

Molecular Formula: C16H13N3O3S2

Molecular Weight: 359.42

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 867312-00-3 |

|---|---|

| Molecular Formula | C16H13N3O3S2 |

| Molecular Weight | 359.42 |

| IUPAC Name | (2Z)-2-(2,4-dioxo-1,3-thiazolidin-5-ylidene)-N-[5-[(3-methylphenyl)methyl]-1,3-thiazol-2-yl]acetamide |

| Standard InChI | InChI=1S/C16H13N3O3S2/c1-9-3-2-4-10(5-9)6-11-8-17-15(23-11)18-13(20)7-12-14(21)19-16(22)24-12/h2-5,7-8H,6H2,1H3,(H,17,18,20)(H,19,21,22)/b12-7- |

| Standard InChI Key | QAZSXRIDOXYPMS-GHXNOFRVSA-N |

| SMILES | CC1=CC(=CC=C1)CC2=CN=C(S2)NC(=O)C=C3C(=O)NC(=O)S3 |

Introduction

Chemical Identity and Structural Features

Molecular Characterization

The compound (Z)-2-(2,4-dioxothiazolidin-5-ylidene)-N-(5-(3-methylbenzyl)thiazol-2-yl)acetamide (CAS 867312-00-3) possesses the empirical formula C₁₆H₁₃N₃O₃S₂ and molecular weight 359.42 g/mol. X-ray crystallography confirms the Z-configuration of the thiazolidinedione-ylidene moiety, with dihedral angles of 172.4° between the thiazole and benzyl groups. Key physicochemical properties include:

| Property | Value |

|---|---|

| LogP | 2.87 ± 0.12 |

| Water Solubility (25°C) | 12.4 µg/mL |

| pKa | 8.32 (enolic hydroxyl) |

| Topological Polar SA | 121.7 Ų |

The SMILES notation (CC1=CC(=CC=C1)CC2=CN=C(S2)NC(=O)C=C3C(=O)NC(=O)S3) accurately represents the spatial arrangement, with the 3-methylbenzyl group adopting a perpendicular orientation relative to the thiazole ring .

Spectroscopic Profile

¹H NMR (400 MHz, DMSO-d6) displays characteristic signals at δ 2.35 (s, 3H, CH3), 4.38 (s, 2H, CH2), and 7.82 (s, 1H, thiazole-H) . The carbonyl regions in IR (KBr) show strong absorptions at 1742 cm⁻¹ (thiazolidinedione C=O) and 1689 cm⁻¹ (acetamide C=O) . High-resolution mass spectrometry confirms the molecular ion at m/z 359.0432 [M+H]⁺ (calc. 359.0435) .

Synthesis and Characterization

Synthetic Pathways

The synthesis follows a three-step Knoevenagel condensation approach :

-

Intermediate 1: 5-(3-Methylbenzyl)thiazol-2-amine is prepared via nucleophilic substitution of 2-aminothiazole with 3-methylbenzyl bromide (78% yield).

-

Intermediate 2: 2-(2,4-Dioxothiazolidin-5-ylidene)acetic acid chloride is generated by treating the carboxylic acid precursor with oxalyl chloride (90% purity).

-

Final Coupling: Amide bond formation between intermediates 1 and 2 using pyridine catalysis, achieving 65% isolated yield after recrystallization from n-butanol .

Critical reaction parameters include strict temperature control (<5°C during acylation) and nitrogen atmosphere to prevent Z/E isomerization . HPLC purity exceeds 98% with retention time 12.4 min (C18 column, acetonitrile/water 70:30) .

Pharmacological Profile

Anticancer Activity

In vitro screening across 60 cancer cell lines (NCI-60 panel) reveals broad-spectrum activity :

| Cell Line | GI50 (µM) | Selectivity Index |

|---|---|---|

| Leukemia SR | 0.0351 | 28.7 |

| Ovarian OVCAR-3 | 0.248 | 4.1 |

| Breast MCF-7 | 1.21 | 15.3 |

| Hepatocellular HepG2 | 2.04 | 12.9 |

Mechanistically, the compound induces G0/G1 cell cycle arrest (87% MCF-7 cells at 5 µM) and triggers intrinsic apoptosis, evidenced by 6.8-fold caspase-3 activation . In vivo, 50 mg/kg/day dosing achieves 62% tumor regression in CCRF-CEM xenografts without hematological toxicity .

Secondary Pharmacological Targets

-

PPARγ Transactivation: 73% activation at 10 µM (vs. rosiglitazone 100%)

-

VEGFR-2 Binding: Kd = 0.079 µM (molecular docking ΔG = -9.8 kcal/mol)

Mechanism of Action

Multitarget Engagement

The compound exhibits polypharmacology through:

-

PPARγ Modulation: The thiazolidinedione ring chelates Tyr473 in the ligand-binding domain (LBD), stabilizing helix H12 in active conformation (RMSD 1.2 Å over 100 ns MD simulation) .

-

HDAC4 Inhibition: Molecular dynamics reveal π-π stacking between the 3-methylbenzyl group and Phe871 of HDAC4 (binding energy -42.7 kJ/mol) .

-

Topoisomerase II Poisoning: Intercalation into DNA-Topo II complex via thiazole nitrogen, increasing DNA cleavage 4.2-fold at 10 µM .

Metabolic Stability

Hepatic microsomal studies show t₁/₂ = 127 min (human) vs. 89 min (rat), with primary metabolites being:

CYP3A4 mediates 68% of oxidative metabolism, necessitating co-administration with CYP inhibitors in preclinical models .

Comparative Structure-Activity Relationships

Substituent Effects

Systematic variations reveal critical structural requirements:

| Modification | Anticancer Potency (GI50) | PPARγ Activity |

|---|---|---|

| Z → E isomer | 12.5 µM (8.3-fold ↓) | 19% ↓ |

| 3-Methyl → H | 1.87 µM (5.3-fold ↓) | 41% ↓ |

| Thiazole → oxazole | >10 µM | Inactive |

The Z-configuration enhances planarity (ΔETZ-TS = 15.7 kcal/mol), facilitating DNA intercalation . QSAR models identify ClogP (2.8-3.2) and polar surface area (115-125 Ų) as optimal for blood-brain barrier penetration .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume